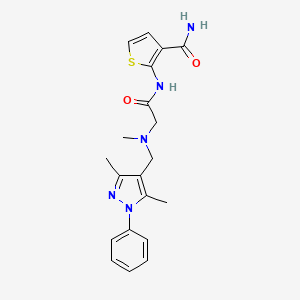
2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. Common reagents include acetyl chloride, benzoxyl chloride, and benzyl chloride, which are added to the reaction mixture under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that this compound can fit into the active sites of target proteins, stabilizing the protein-ligand complex through various interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: Exhibits high affinity for specific integrins.
Dipyrone: A pyrazole derivative with analgesic and antipyretic properties.
Uniqueness
2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide is unique due to its combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H23N5O2S |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-[[2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl-methylamino]acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H23N5O2S/c1-13-17(14(2)25(23-13)15-7-5-4-6-8-15)11-24(3)12-18(26)22-20-16(19(21)27)9-10-28-20/h4-10H,11-12H2,1-3H3,(H2,21,27)(H,22,26) |
InChI-Schlüssel |
UHSQCKSTCNXYFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CN(C)CC(=O)NC3=C(C=CS3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















